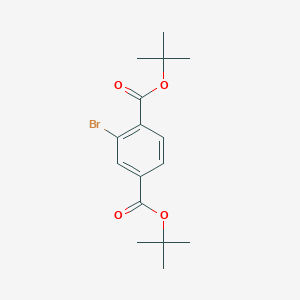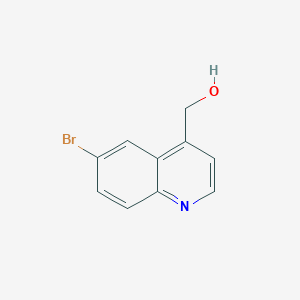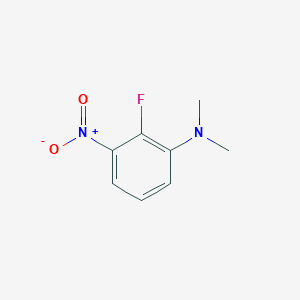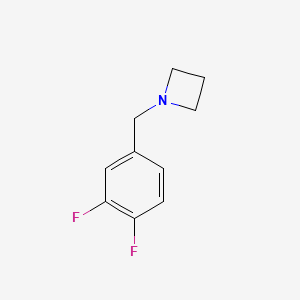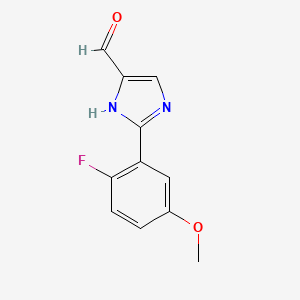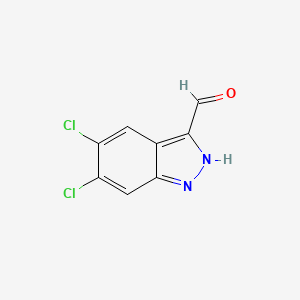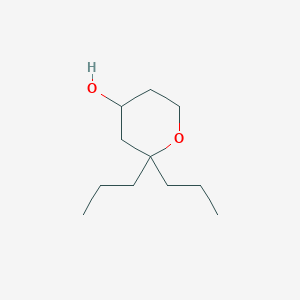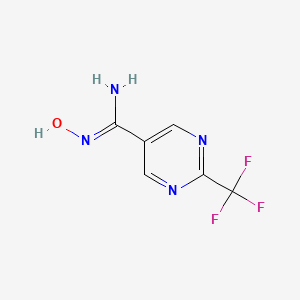
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a carboximidamide group, which imparts distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide typically involves the reaction of pyrimidine-2-carbonitrile with lithium bis(trimethylsilyl)amide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around -20°C) . This reaction forms the intermediate, which is then further reacted to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds due to its stability and reactivity
Wirkmechanismus
The mechanism by which N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or activation of enzymatic activity, depending on the target. The carboximidamide group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl pyrimidinone derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents, leading to varied biological activities.
Fluoropyridines: Similar in having fluorine atoms, these compounds are used in different contexts, such as radiotherapy agents.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings, showing potential in neuroprotection and anti-inflammatory applications.
Uniqueness
N-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboximidamide group provides additional sites for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H5F3N4O |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
N'-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13-14/h1-2,14H,(H2,10,13) |
InChI-Schlüssel |
PDFSUTVXSTVBJT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=NC(=N1)C(F)(F)F)/C(=N/O)/N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



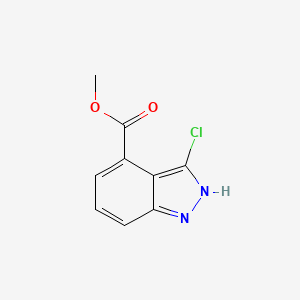
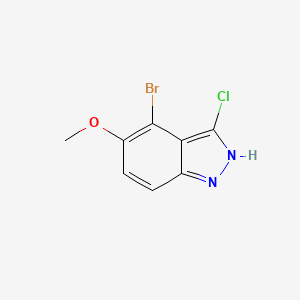
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
